![molecular formula C13H16N4O4 B2791242 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034539-10-9](/img/structure/B2791242.png)
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound known for its diverse applications in chemical synthesis and research. This compound is characterized by the presence of a triazine ring and a furan ring, which contribute to its unique chemical properties and reactivity.
作用机制
Target of Action
The primary target of this compound is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carboxylic acid derivatives . The activation of the carboxylic acid followed by nucleophilic attack by another molecule leads to the formation of amides, esters, and other carboxylic functional groups .
Pharmacokinetics
The by-product of the reaction with the compound, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (ho-mdt), is highly water-soluble and can be easily removed from the main reaction product .
Result of Action
The result of the compound’s action is the formation of carboxylic acid derivatives such as amides and esters . These derivatives are crucial in various biochemical processes and have wide applications in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). This reaction yields 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, which can then be further reacted with 2,5-dimethylfuran-3-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification: It can react with alcohols to form esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Condensation: Typically involves the use of tetrahydrofuran (THF) as a solvent and N-methylmorpholine (NMM) as a base.
Esterification: Commonly performed in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of NMM.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids and amines.
科学研究应用
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:
Peptide Synthesis: Used as a coupling reagent in solid-phase peptide synthesis.
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its ability to form stable amide bonds.
Material Science: Utilized in the development of cross-linked polymers and films for various industrial applications.
相似化合物的比较
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A closely related compound used in similar applications.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a triazine and a furan ring, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its versatility in various chemical reactions and applications .
属性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-7-5-9(8(2)21-7)11(18)14-6-10-15-12(19-3)17-13(16-10)20-4/h5H,6H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVLWEXSZGYXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
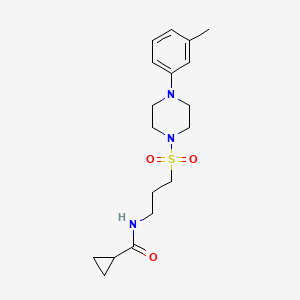
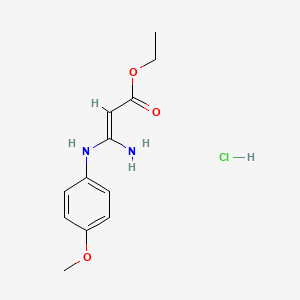
![ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate](/img/structure/B2791163.png)

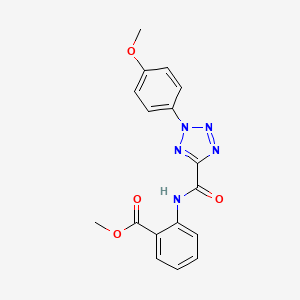
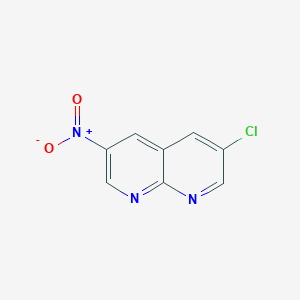
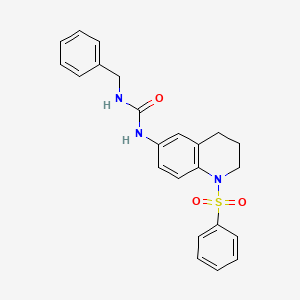
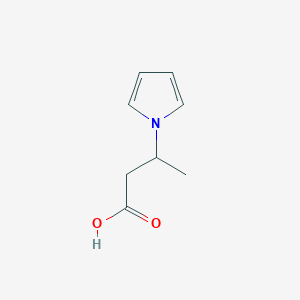

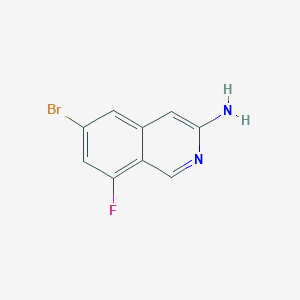

![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)
![1-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2791181.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)
